(2R)-hex-5-ene-1,2-diol
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Overview
Description
(2R)-hex-5-ene-1,2-diol is an organic compound characterized by a six-carbon chain with a double bond between the fifth and sixth carbons and hydroxyl groups attached to the first and second carbons. This compound is chiral, with the (2R) configuration indicating the specific spatial arrangement of the atoms around the second carbon. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-hex-5-ene-1,2-diol can be achieved through several methods. One common approach involves the hydroboration-oxidation of hex-5-ene. In this method, hex-5-ene is first treated with borane (BH3) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and specific reaction parameters, such as temperature and pressure, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(2R)-hex-5-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bond can be reduced to form hexane-1,2-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Oxidation of this compound can yield hex-5-en-1-one and hex-5-en-2-one.
Reduction: Reduction of the double bond results in hexane-1,2-diol.
Substitution: Substitution reactions can produce compounds like 1-chloro-2-hydroxyhexane.
Scientific Research Applications
(2R)-hex-5-ene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R)-hex-5-ene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical processes. The double bond can undergo reactions that alter the compound’s structure and function, affecting its activity in various applications.
Comparison with Similar Compounds
Similar Compounds
(2S)-hex-5-ene-1,2-diol: The enantiomer of (2R)-hex-5-ene-1,2-diol with the opposite configuration at the second carbon.
Hexane-1,2-diol: A similar compound without the double bond.
Hex-5-en-1-ol: A compound with a single hydroxyl group and a double bond.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both hydroxyl groups and a double bond. This combination of features allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C6H12O2 |
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Molecular Weight |
116.16 g/mol |
IUPAC Name |
(2R)-hex-5-ene-1,2-diol |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-6(8)5-7/h2,6-8H,1,3-5H2/t6-/m1/s1 |
InChI Key |
WGTGQGJDNAGBCC-ZCFIWIBFSA-N |
Isomeric SMILES |
C=CCC[C@H](CO)O |
Canonical SMILES |
C=CCCC(CO)O |
Origin of Product |
United States |
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